REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Br.C(=O)([O-])[O-].[K+].[K+].[OH:12][C:13]1[C:17]([OH:18])=[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[S:15][C:14]=1[C:24]([O:26][CH2:27][CH3:28])=[O:25].C=CC>O.C(O)C.CCCCCC.C(OCC)(=O)C>[OH:5][CH2:4][CH:3]1[O:18][C:17]2=[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[S:15][C:14]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[C:13]2[O:12][CH2:1]1 |f:1.2.3|
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.11 g
|
Type
|
reactant
|
Smiles
|
OC1=C(SC(=C1O)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated by evaporation
|
Type
|
ADDITION
|
Details
|
poured into 500 ml water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride until the
|
Type
|
WASH
|
Details
|
organic wash no longer indicated product
|
Type
|
WASH
|
Details
|
The organic fractions were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
|
Smiles
|
OCC1COC=2C(O1)=C(SC2C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |